N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride
Overview
Description
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been used as a tool in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Mechanism of Action
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride acts as a selective agonist of the β3-adrenergic receptor. When it binds to the receptor, it activates a signaling pathway that leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins and leads to changes in cellular function.
Biochemical and Physiological Effects:
The activation of the β3-adrenergic receptor by N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride leads to several biochemical and physiological effects. In adipose tissue, it stimulates lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat. In skeletal muscle, it increases glucose uptake and oxidation. In the heart, it increases contractility and decreases heart rate.
Advantages and Limitations for Lab Experiments
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride has several advantages for lab experiments. It is a selective agonist of the β3-adrenergic receptor, which allows for the specific study of this receptor. It has a high affinity for the receptor, which allows for the use of low concentrations in experiments. However, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride also has some limitations. It is relatively expensive compared to other β3-adrenergic receptor agonists, and it has a short half-life in vivo, which limits its use in animal studies.
Future Directions
There are several future directions for the study of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride. One area of interest is the potential therapeutic use of β3-adrenergic receptor agonists in the treatment of obesity and metabolic disorders. Another area of interest is the development of more selective and potent β3-adrenergic receptor agonists. Finally, the study of the β3-adrenergic receptor and its signaling pathways may lead to a better understanding of the regulation of metabolism and energy balance.
Scientific Research Applications
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride has been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. The β3-adrenergic receptor is expressed in adipose tissue, where it plays a role in regulating lipolysis and thermogenesis. N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride has been used to investigate the effects of β3-adrenergic receptor activation on these processes.
properties
IUPAC Name |
N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclohexanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O.ClH/c1-3-9-17(10-4-1)21-15-16-8-7-13-19(14-16)26-20-22-23-24-25(20)18-11-5-2-6-12-18;/h2,5-8,11-14,17,21H,1,3-4,9-10,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRXSLBIZVRRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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